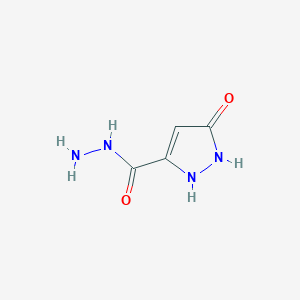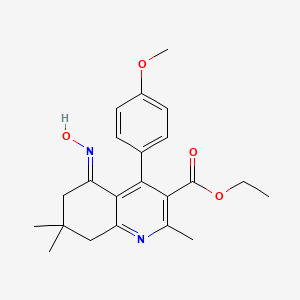![molecular formula C18H15ClO2S B3882626 1-(4-chlorophenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one](/img/structure/B3882626.png)
1-(4-chlorophenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one, also known as CPOT, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields, including medicinal chemistry, materials science, and organic synthesis. CPOT is a versatile compound with a unique chemical structure that allows for its diverse applications.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to decrease the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, this compound has been found to decrease the production of nitric oxide (NO), a signaling molecule involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one in lab experiments is its versatility. The compound can be used in various fields, including medicinal chemistry, materials science, and organic synthesis. Additionally, the synthesis method for this compound is cost-effective and efficient, making it a viable option for large-scale production. However, one limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for 1-(4-chlorophenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one research. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, this compound has potential applications in materials science, such as the development of new polymers and coatings. Furthermore, this compound can be used as a building block for the synthesis of other compounds with unique properties. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one has been extensively studied for its potential in medicinal chemistry. The compound has been shown to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to exhibit antibacterial activity against Gram-positive bacteria.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO2S/c19-15-6-4-14(5-7-15)18(20)10-3-13-1-8-16(9-2-13)21-17-11-22-12-17/h1-10,17H,11-12H2/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEBZPOIBZBTTI-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CS1)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-[(4-nitrophenyl)hydrazone]](/img/structure/B3882543.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-nitrophenyl)hydrazone]](/img/structure/B3882551.png)
![4-[(2,3-dimethylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3882556.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2-methyl-6-nitrophenyl)hydrazone]](/img/structure/B3882558.png)
![3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4,5-dione 4-[(3,4-dichlorophenyl)hydrazone]](/img/structure/B3882561.png)
![[(7-sec-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B3882579.png)
![1-[2-(5,7-dinitro-8-quinolinyl)hydrazino]phthalazine](/img/structure/B3882588.png)
![N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3882602.png)
![4-[(4-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3882606.png)
![N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3882609.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B3882623.png)


![ethyl 2-(benzoylamino)-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3882637.png)
